molecular formula C24H20N2O8 B14760352 Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate CAS No. 1109-18-8

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate

Cat. No.: B14760352
CAS No.: 1109-18-8
M. Wt: 464.4 g/mol
InChI Key: WCLYVNPYCVTHFL-UHFFFAOYSA-N
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Description

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate is a complex organic compound with the molecular formula C24H20N2O8 and a molecular weight of 464.42 g/mol . This compound is part of the indoline family and is characterized by its two isoindolinone groups attached to a hexanedioate backbone. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate typically involves the reaction of phthalic anhydride with an appropriate diamine, followed by esterification. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,5-bis(1,3-dioxoisoindolin-2-yl)hexanedioate: Similar in structure but with slight variations in the functional groups.

    Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)pentanedioate: Differing by one carbon in the backbone.

    Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)butanedioate: Differing by two carbons in the backbone.

Uniqueness

What sets Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .

Properties

CAS No.

1109-18-8

Molecular Formula

C24H20N2O8

Molecular Weight

464.4 g/mol

IUPAC Name

dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate

InChI

InChI=1S/C24H20N2O8/c1-33-23(31)17(25-19(27)13-7-3-4-8-14(13)20(25)28)11-12-18(24(32)34-2)26-21(29)15-9-5-6-10-16(15)22(26)30/h3-10,17-18H,11-12H2,1-2H3

InChI Key

WCLYVNPYCVTHFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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